
BLT1 Gene Expression in Human Leukocytes:
An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BLT-1

Cat. No.: B7783320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Leukotriene B4 Receptor 1 (BLT1), encoded by the LTB4R1 gene, is a high-affinity G

protein-coupled receptor for the potent lipid chemoattractant, leukotriene B4 (LTB4). This

receptor plays a pivotal role in orchestrating the inflammatory response by mediating the

recruitment and activation of various leukocyte populations. Understanding the nuanced

expression of BLT1 across different human leukocyte subsets is critical for elucidating its role in

both physiological host defense and the pathophysiology of inflammatory diseases. This guide

provides a comprehensive overview of BLT1 expression, the methodologies to assess it, and

the signaling cascades it initiates, tailored for professionals in biomedical research and drug

development.

Data Presentation: Quantitative BLT1 Expression in
Human Leukocytes
The expression of BLT1 varies significantly among different human leukocyte populations. The

following tables summarize the available quantitative data on BLT1 expression at both the

mRNA and protein levels in healthy adult humans.
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Leukocyte Subset
Percentage of
BLT1-Positive Cells
(Mean ± SD)

Method of
Detection

Reference

Lymphocytes

CD4+ T Cells 0.42% ± 0.49% Flow Cytometry [1]

CD8+ T Cells 0.69% ± 0.44% Flow Cytometry [1]

Myeloid Cells

Neutrophils Constitutively high
Flow Cytometry,

Western Blot
[2]

Monocytes (Classical,

CD14++/CD16-)
High expression Flow Cytometry [3]

Monocytes

(CD14+/CD16+)

Low to negligible

expression
Flow Cytometry [3]

Eosinophils Expressed Western Blot [2]

Basophils

0.22–1.28% of

peripheral blood

leukocytes

Flow Cytometry [4]

Mast Cells (immature) Expressed
Flow Cytometry, RT-

PCR
[5]

Mast Cells (mature,

tissue-resident)

Predominantly

intracellular or very

low surface

expression

Immunohistochemistry

, RT-PCR
[5][6]

Note: Quantitative percentage data for neutrophils, eosinophils, and mast cells are not

consistently reported in the literature as a percentage of BLT1-positive cells within their specific

populations in healthy individuals, but rather as a qualitative descriptor of expression level.
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Accurate quantification and characterization of BLT1 expression are paramount for research

and clinical studies. Below are detailed methodologies for key experimental techniques.

Flow Cytometry for Cell Surface BLT1 Expression
This protocol outlines the steps for staining human peripheral blood mononuclear cells

(PBMCs) or isolated leukocytes for cell surface BLT1.

Materials:

Whole blood collected in EDTA or heparin tubes

Phosphate-Buffered Saline (PBS)

Ficoll-Paque PLUS for PBMC isolation (optional)

FACS Buffer (PBS with 0.5% BSA and 2 mM EDTA)

Human TruStain FcX™ (Fc block)

Fluorochrome-conjugated anti-human BLT1 antibody (e.g., Clone 202/7B1 or 7B1)[1][7][8][9]

Fluorochrome-conjugated antibodies for leukocyte subset identification (e.g., anti-CD3, anti-

CD4, anti-CD8, anti-CD14, anti-CD16, anti-CD66b)

Isotype control antibody corresponding to the anti-BLT1 antibody

7-AAD or other viability dye

Flow cytometer

Procedure:

Cell Preparation:

For whole blood analysis, proceed to step 2.

For PBMCs, isolate from whole blood using Ficoll-Paque density gradient centrifugation

according to the manufacturer's protocol.
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For specific leukocyte populations (e.g., neutrophils), isolate using appropriate density

gradient or magnetic separation techniques.

Wash cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

Resuspend the cell pellet in cold FACS buffer to a concentration of 1 x 10^7 cells/mL.

Fc Receptor Blocking:

Add 5 µL of Human TruStain FcX™ per 1 x 10^6 cells.

Incubate for 10 minutes at 4°C.

Antibody Staining:

Without washing, add the pre-titrated amount of fluorochrome-conjugated anti-human

BLT1 antibody and antibodies for leukocyte subset identification.

In a separate tube, add the corresponding isotype control antibody.

Incubate for 30 minutes at 4°C in the dark.

Washing:

Wash the cells twice with 2 mL of cold FACS buffer by centrifugation at 300 x g for 5

minutes.

Viability Staining:

Resuspend the cell pellet in 200 µL of FACS buffer.

Add 5 µL of 7-AAD or another viability dye and incubate for 5-10 minutes at room

temperature in the dark.

Acquisition and Analysis:

Acquire the samples on a flow cytometer.
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Gate on single, live cells, and then identify leukocyte subsets based on their specific

markers.

Analyze BLT1 expression on the gated populations compared to the isotype control.

Quantitative RT-PCR (qRT-PCR) for LTB4R1 mRNA
Expression
This protocol details the quantification of LTB4R1 mRNA from isolated human leukocytes.

Materials:

Isolated leukocyte population

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

DNase I, RNase-free

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

SYBR Green or TaqMan qPCR master mix

qPCR instrument

Nuclease-free water

Validated primers for human LTB4R1 and a reference gene (e.g., GAPDH or ACTB)

LTB4R1 Forward Primer: 5'-GCCCTGGAAAACGAACATGA-3'[1]

LTB4R1 Reverse Primer: 5'-TTAGATGGAAGGCCCGGTG-3'[1]

Procedure:

RNA Extraction:

Extract total RNA from at least 1 x 10^6 leukocytes using an RNA extraction kit according

to the manufacturer's instructions.
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Perform an on-column or in-solution DNase I treatment to remove contaminating genomic

DNA.

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

cDNA Synthesis:

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the

manufacturer's protocol. Include a no-reverse transcriptase control to check for genomic

DNA contamination.

qPCR Reaction Setup:

Prepare the qPCR reaction mix on ice. For a 20 µL reaction, typically include:

10 µL of 2x SYBR Green qPCR master mix

1 µL of forward primer (10 µM)

1 µL of reverse primer (10 µM)

2 µL of diluted cDNA (e.g., 1:10 dilution)

6 µL of nuclease-free water

Set up reactions in triplicate for each sample and target gene, including no-template

controls.

qPCR Cycling and Analysis:

Perform the qPCR using a standard three-step cycling protocol (e.g., 95°C for 10 min,

followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

Perform a melt curve analysis at the end of the run to verify the specificity of the amplified

product.

Calculate the relative expression of LTB4R1 using the ΔΔCt method, normalizing to the

expression of the reference gene.
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Western Blotting for BLT1 Protein Detection
This protocol describes the detection of BLT1 protein in human leukocyte lysates.

Materials:

Isolated leukocyte population

RIPA buffer supplemented with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer (4x)

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Transfer buffer

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibody: Rabbit anti-human BLT1 polyclonal antibody (e.g., Alomone Labs, #ALR-

001)[10]

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

Tris-Buffered Saline with Tween-20 (TBST)

Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Lysate Preparation:

Lyse 5-10 x 10^6 leukocytes in 100 µL of ice-cold RIPA buffer.
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Incubate on ice for 30 minutes with periodic vortexing.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant (cell lysate).

Protein Quantification:

Determine the protein concentration of the lysate using a BCA protein assay.

Sample Preparation and SDS-PAGE:

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches

the bottom.

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using

a wet or semi-dry transfer system.

Blocking and Antibody Incubation:

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-BLT1 antibody (e.g., 1:1000 dilution in

blocking buffer) overnight at 4°C with gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection:

Incubate the membrane with ECL substrate according to the manufacturer's instructions.
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Capture the chemiluminescent signal using an imaging system.

Signaling Pathways and Experimental Workflows
The activation of BLT1 by LTB4 triggers distinct signaling cascades in different leukocyte

subsets, leading to a range of cellular responses.

BLT1 Signaling in Human Neutrophils
In neutrophils, BLT1 signaling is crucial for chemotaxis, adhesion, and apoptosis regulation.

Upon LTB4 binding, BLT1, a Gαi-coupled receptor, initiates a cascade that involves the

dissociation of the G protein subunits. The Gβγ subunit activates Phospholipase C (PLC),

leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates

the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway,

along with the inhibition of adenylyl cyclase by the Gαi subunit leading to decreased cAMP

levels, promotes neutrophil activation, including the regulation of actomyosin dynamics and β2-

integrin trafficking, which are essential for extravasation.[3][11][12][13][14]
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Caption: BLT1 Signaling Pathway in Human Neutrophils.

BLT1 Signaling in Human Mast Cells
In human mast cells, BLT1 is expressed, particularly in immature stages, and its activation by

LTB4 leads to chemotaxis. The signaling cascade involves the activation of the MAPK/ERK and

PI3K/Akt pathways, which are critical for cell migration and survival.[5][8][15][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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